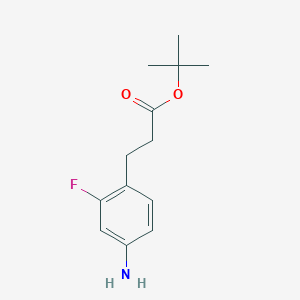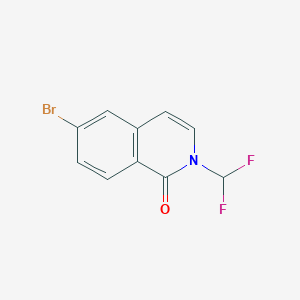
6-bromo-2-(difluoromethyl)isoquinolin-1(2H)-one
描述
6-Bromo-2-(difluoromethyl)isoquinolin-1(2H)-one is a chemical compound that belongs to the class of isoquinolinones. This compound is characterized by the presence of a bromine atom at the 6th position and a difluoromethyl group at the 2nd position of the isoquinolinone ring. Isoquinolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(difluoromethyl)isoquinolin-1(2H)-one typically involves the following steps:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
6-Bromo-2-(difluoromethyl)isoquinolin-1(2H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions to modify the oxidation state of the isoquinolinone ring.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., dimethylformamide).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts (e.g., palladium acetate) and ligands (e.g., triphenylphosphine) in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., tetrahydrofuran).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 6-amino-2-(difluoromethyl)isoquinolin-1(2H)-one, while coupling reactions can produce various biaryl derivatives.
科学研究应用
6-Bromo-2-(difluoromethyl)isoquinolin-1(2H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents targeting various diseases such as cancer, inflammation, and neurological disorders.
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions.
Material Science: The compound can be incorporated into polymers and other materials to impart specific properties such as fluorescence or conductivity.
Agricultural Chemistry: The compound can be used as a precursor for the synthesis of agrochemicals with potential herbicidal or pesticidal activity.
作用机制
The mechanism of action of 6-bromo-2-(difluoromethyl)isoquinolin-1(2H)-one depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or ion channels. The difluoromethyl group can enhance the compound’s metabolic stability and binding affinity to its target, while the bromine atom can facilitate interactions with specific amino acid residues in the target protein.
相似化合物的比较
Similar Compounds
6-Bromo-2-methylisoquinolin-1(2H)-one: Similar structure but with a methyl group instead of a difluoromethyl group.
6-Chloro-2-(difluoromethyl)isoquinolin-1(2H)-one: Similar structure but with a chlorine atom instead of a bromine atom.
6-Bromo-2-(trifluoromethyl)isoquinolin-1(2H)-one: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
6-Bromo-2-(difluoromethyl)isoquinolin-1(2H)-one is unique due to the presence of both a bromine atom and a difluoromethyl group, which can impart distinct chemical and biological properties. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can facilitate specific interactions with biological targets.
属性
IUPAC Name |
6-bromo-2-(difluoromethyl)isoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF2NO/c11-7-1-2-8-6(5-7)3-4-14(9(8)15)10(12)13/h1-5,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBORQUSTOZLMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN(C2=O)C(F)F)C=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pyrazolo[1,5-a]pyrimidine-5-carbonitrile](/img/structure/B3159777.png)
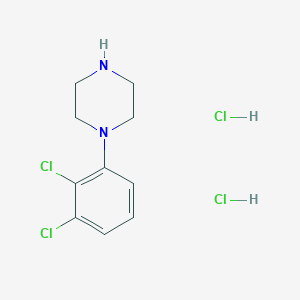
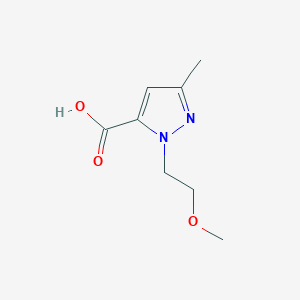

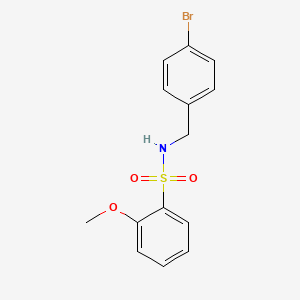
![{2-Benzyl-[2-methoxybenzenesulfonyl)-amino]-ethyl}-dimethylamine hydrochloride](/img/structure/B3159813.png)
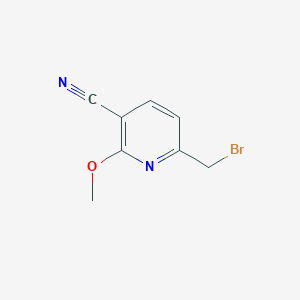
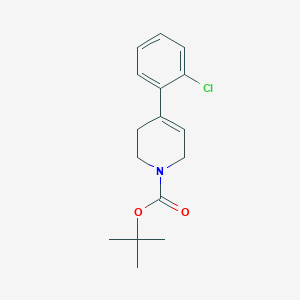
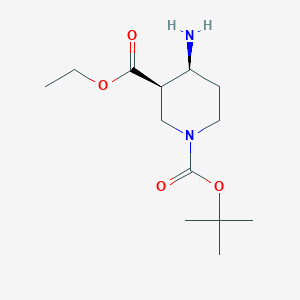
![7-Iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3159835.png)

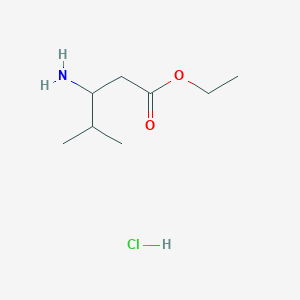
![2-([2-(4-Fluorophenyl)ethyl]amino)acetonitrile](/img/structure/B3159867.png)
